molecular formula C16H24ClNO3 B1423934 Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride CAS No. 1220032-41-6

Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Cat. No. B1423934
CAS RN: 1220032-41-6
M. Wt: 313.82 g/mol
InChI Key: FIRHZWOGTGDJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride” is an organic compound . It is also known as MPEB hydrochloride. The compound has a molecular formula of C16H24ClNO3 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H21NO2.ClH/c1-13-3-2-8-16(11-13)9-10-18-15-6-4-14(12-17)5-7-15;/h4-7,12-13H,2-3,8-11H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 313.82 . It is a solid at room temperature .

Scientific Research Applications

Synthetic Chemistry Applications

Methyl-2-formyl benzoate is highlighted for its role as a bioactive precursor in the synthesis of compounds with various pharmacological activities. This compound serves as a significant structure and an excellent precursor for the search of new bioactive molecules, demonstrating its versatility in organic synthesis for preparing medical products (Farooq & Ngaini, 2019).

Environmental Science

Research on parabens , including methylparaben, focuses on their occurrence, fate, and behavior in aquatic environments. Despite being considered emerging contaminants, parabens like methylparaben are ubiquitous in surface water and sediments due to their use in consumer products. Studies call for further investigation into the toxicity of chlorinated parabens, which are more stable and persistent by-products (Haman et al., 2015).

Anticarcinogenicity and Toxicity of Complexes

Organotin(IV) complexes have been reviewed for their anticarcinogenicity and toxicity. These complexes, including those of acrylates and carboxylic acids, exhibit high cytotoxic activity due to their lipophilicity and the presence of stable ligand-Sn bonds. Their potential in anticancer applications is noted, with emphasis on further research to explore their biological properties (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Monoterpenes as Antimicrobial Agents

p-Cymene , a monoterpene, has been studied for its antimicrobial effects among other biological activities. It is found in over 100 plant species and has been considered for use to treat communicable diseases, especially in the context of increasing antimicrobial resistance. This review emphasizes the need for further in vivo studies to confirm the benefits of p-cymene in healthcare (Marchese et al., 2017).

properties

IUPAC Name

methyl 4-(2-piperidin-3-ylethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-6-4-14(5-7-15)12-20-10-8-13-3-2-9-17-11-13;/h4-7,13,17H,2-3,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRHZWOGTGDJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.